molecular formula C16H15ClN6OS B2564833 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 728892-82-8

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2564833
CAS No.: 728892-82-8
M. Wt: 374.85
InChI Key: YYQQAVUDVRYUTB-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure

The compound features a triazole core substituted with a pyridine ring and a chloro-methylphenyl group. Its structure is critical for its biological interactions and activities.

Antimicrobial Activity

  • Mechanism of Action :
    • The 1,2,4-triazole moiety has been shown to inhibit fungal cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungi. Unlike traditional azole antifungals that bind covalently to the heme group of CYP51, this compound exhibits a different binding pattern that may enhance selectivity and reduce resistance development .
  • In Vitro Studies :
    • Several studies have demonstrated the antimicrobial efficacy of triazole derivatives against various pathogens. For instance, compounds similar to this triazole have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Case Studies :
    • In a study assessing a series of triazole derivatives, it was found that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity . The compound's structure allows for effective interaction with bacterial membranes and enzymes.

Anticancer Activity

  • Cell Line Studies :
    • The compound was evaluated against the NCI-60 human tumor cell lines panel, which includes various cancer types such as breast, lung, and colon cancers. Preliminary results indicated moderate cytostatic activity, particularly against the MCF7 breast cancer cell line with an inhibition growth percentage (IGP) of 23% at a concentration of 10 µM .
  • Mechanism of Action :
    • The anticancer effects are hypothesized to be due to the inhibition of specific kinases involved in cell proliferation and survival pathways. The triazole scaffold allows for interactions with multiple molecular targets within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural features:

  • Substituents on the Triazole Ring : Variations in substituents can significantly alter potency and selectivity against pathogens or cancer cells.
  • Pyridine and Phenyl Groups : The presence of these groups has been linked to enhanced interaction with biological targets, improving both antimicrobial and anticancer activities .

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cancer TypesMechanismMIC/IGP Values
AntimicrobialS. aureus, E. coli, C. albicansInhibition of CYP51; membrane disruption0.125 - 8 μg/mL
AnticancerMCF7 (breast cancer)Inhibition of proliferation pathwaysIGP = 23% at 10 µM

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQQAVUDVRYUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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